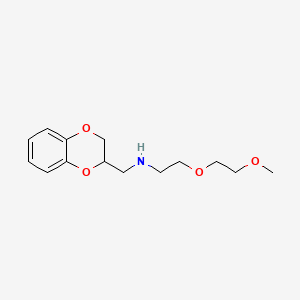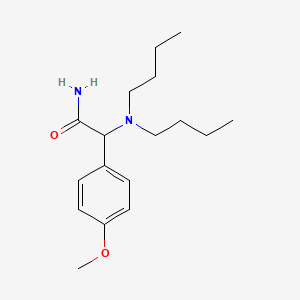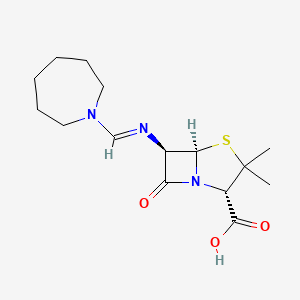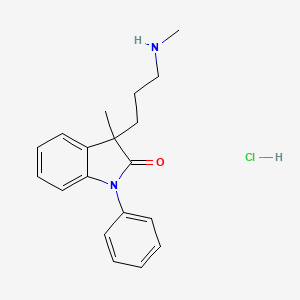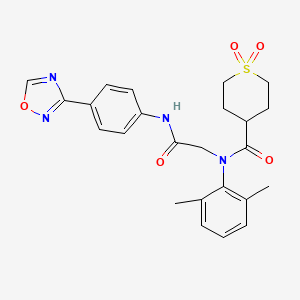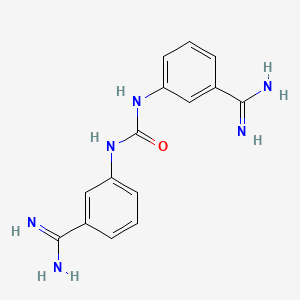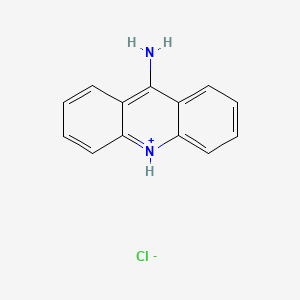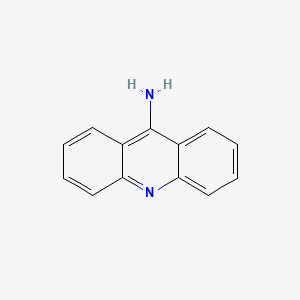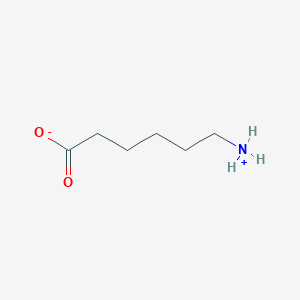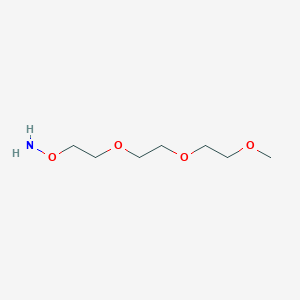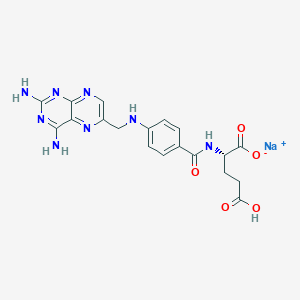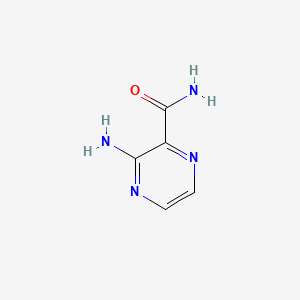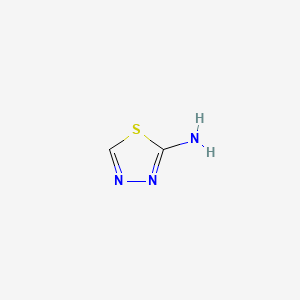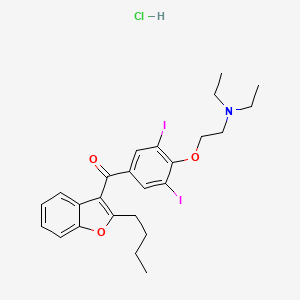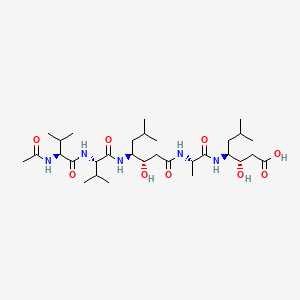
Acetylpepstatin
説明
Acetylpepstatin is an aspartyl protease inhibitor that acts as an effective inhibitor of HIV-1 proteinase (Ki = 20 nM at pH 4.7) and HIV-2 proteinase (Ki = 5 nM at pH 4.7) .
Molecular Structure Analysis
The molecular structure of Acetylpepstatin has been determined by x-ray diffraction analysis . The empirical formula of Acetylpepstatin is C31H57N5O9 .科学的研究の応用
HIV Protease Inhibition
Scientific Field
Virology and Pharmacology
Summary of the Application
Acetyl-pepstatin is known to be an effective inhibitor of HIV-1 and HIV-2 proteinases . These enzymes are critical for the life-cycle of HIV, the virus that causes AIDS, making them a key target for antiretroviral drugs.
Methods of Application
The compound is typically used in in vitro assays to study the activity of HIV proteinases. The exact concentration used can vary, but it’s important to note that the inhibitory constant (Ki) for HIV-1 proteinase is 20 nM at pH 4.7, and for HIV-2 proteinase, it’s 5 nM at pH 4.7 .
Results or Outcomes
The use of Acetyl-pepstatin in these assays can help researchers understand the behavior of HIV proteinases and potentially develop new treatments for HIV/AIDS. However, the specific results can vary depending on the exact nature of the experiment.
Inhibition of Aspartic Proteases
Scientific Field
Biochemistry and Pharmacology
Summary of the Application
Acetyl-pepstatin is a potent classical inhibitor of aspartic proteases . Aspartic proteases are a category of enzymes that play crucial roles in cellular processes such as the activation of hormones, enzymes, and growth factors.
Methods of Application
The compound is typically used in in vitro assays to study the activity of aspartic proteases. The exact concentration used can vary, but it’s important to note that the inhibitory constant (Ki) for XMRV PR is 712 nM and for HIV-1 PR is 13 nM .
Results or Outcomes
The use of Acetyl-pepstatin in these assays can help researchers understand the behavior of aspartic proteases and potentially develop new treatments for diseases related to these enzymes. However, the specific results can vary depending on the exact nature of the experiment.
Inhibition of Pepsin and Cathepsins D and E
Summary of the Application
Acetyl-pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . These enzymes are involved in protein catabolism in the stomach and lysosomes, respectively.
Methods of Application
The compound is typically used in in vitro assays to study the activity of these enzymes. The exact concentration used can vary, but it’s important to note that it inhibits these enzymes at picomolar concentrations .
Results or Outcomes
The use of Acetyl-pepstatin in these assays can help researchers understand the behavior of these enzymes and potentially develop new treatments for diseases related to these enzymes. However, the specific results can vary depending on the exact nature of the experiment.
Suppression of Osteoclast Differentiation
Scientific Field
Cell Biology and Pharmacology
Summary of the Application
Acetyl-pepstatin has been found to suppress receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Osteoclasts are cells that break down bone tissue, and their overactivity can lead to conditions like osteoporosis.
Methods of Application
The compound is typically used in in vitro assays to study the differentiation of osteoclasts. The exact concentration used can vary, but it’s important to note that the suppression of osteoclast formation was observed at concentrations that did not inhibit the activity of cathepsin D .
特性
IUPAC Name |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBEGDEGRCZNF-LBTYKNIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182781 | |
| Record name | Ac-Val-Val-Sta-Ala-Sta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylpepstatin | |
CAS RN |
28575-34-0 | |
| Record name | Ac-Val-Val-Sta-Ala-Sta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



